molecular formula C21H18F3NO4 B2688899 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid CAS No. 2137462-64-5

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid

Cat. No. B2688899
CAS RN: 2137462-64-5
M. Wt: 405.373
InChI Key: VNLPVSVGNCEUOA-UHFFFAOYSA-N
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Description

This compound, also known as 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid, has a CAS Number of 260367-12-2 . It has a molecular weight of 341.36 .


Molecular Structure Analysis

The linear formula of this compound is C19H19NO5 . For more detailed structural information, it would be best to refer to its InChI or SMILES string, or a 3D structure viewer using its CAS number.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).

Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the compound , are utilized as surfactants for carbon nanotubes (CNTs). These surfactants facilitate homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, demonstrating the compound's utility in materials science and nanotechnology. The interactions of these surfactants with CNTs have been modeled using quantum mechanical computations, emphasizing their potential in creating enzymatically activated CNT surfactants (Cousins et al., 2009).

Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues

The compound's derivative, N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, has been prepared from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. This approach facilitates the efficient synthesis of oligomers varying in length, showcasing the compound's significance in synthesizing complex molecular structures (Gregar & Gervay-Hague, 2004).

Protective Group for Peptide Bond Synthesis

N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids, which share a similar core structure, serve as intermediates for preparing peptides with reversibly protected (tertiary) peptide bonds. This application is crucial for inhibiting interchain association during solid-phase peptide synthesis, underlining the compound's importance in peptide and protein research (Johnson et al., 1993).

Anti-inflammatory Agents

Derivatives of the compound, specifically N-(fluorenyl-9-methoxycarbonyl) amino acids, have exhibited a broad spectrum of anti-inflammatory activity. These compounds were active against various inflammation models, suggesting a different mechanism of action and highlighting their potential as therapeutic agents for inflammatory diseases (Burch et al., 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)20(9-10-20)17(18(26)27)25-19(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLPVSVGNCEUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid

CAS RN

2137462-64-5
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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